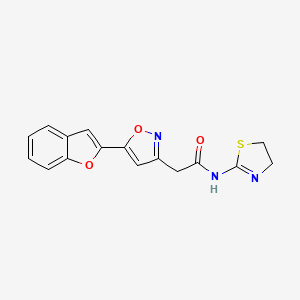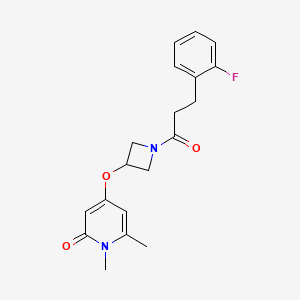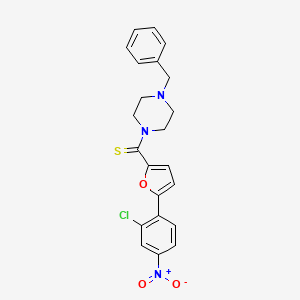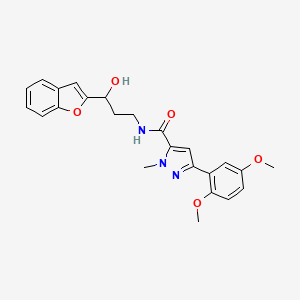![molecular formula C23H20N4O5S B2866298 N-[5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-[甲基(苯基)磺酰基]苯甲酰胺 CAS No. 533869-70-4](/img/structure/B2866298.png)
N-[5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基]-4-[甲基(苯基)磺酰基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antidiabetic Drug Development
The oxadiazole derivatives, including the one mentioned, have been studied for their potential as antidiabetic drugs . These compounds have shown promising antiglycation activity , which is crucial in managing diabetes-related complications . Glycation is a process where sugar molecules bind to proteins, leading to the formation of harmful advanced glycation end-products (AGEs). AGEs are associated with various diabetic complications such as retinopathy and neuropathy. By inhibiting the formation of AGEs, these compounds could potentially slow down or prevent the progression of diabetic complications.
Anticancer Activity
Oxadiazole derivatives have been recognized for their potential in anticancer therapy . They have been found to exhibit significant activity against various cancer cell lines, including breast, stomach, and liver cancers . The mechanism of action often involves the disruption of cancer cell proliferation and inducing apoptosis, which is the programmed cell death of cancer cells. This makes them valuable candidates for further research and development in cancer treatment.
Vasodilator Agents
The structural properties of oxadiazoles allow them to act as vasodilators . Vasodilators are medications that dilate blood vessels, which can help reduce blood pressure and improve blood flow. This application is particularly important in the treatment of cardiovascular diseases, where improved blood flow can significantly affect patient outcomes.
Anticonvulsant Properties
Research has indicated that oxadiazole derivatives can serve as anticonvulsants . Anticonvulsants are drugs used to prevent or treat seizures. They work by stabilizing electrical nerve activity in the brain. Given the importance of developing new treatments for epilepsy and other seizure disorders, these compounds could be valuable additions to the current therapeutic options.
High-Energy Materials
Due to their energetic behavior, oxadiazole derivatives can be utilized as high-energy materials . These materials are of interest in fields such as material science and defense. They can be used in the development of propellants and explosives, where the controlled release of energy is critical.
Antioxidant Properties
Oxadiazole derivatives, including the compound , have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This application is significant in the context of aging and diseases where oxidative stress plays a role, such as neurodegenerative disorders.
作用机制
Target of Action
Similar 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiglycation activity . Antiglycation agents target the formation of advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars .
Mode of Action
It’s worth noting that similar oxadiazole derivatives have shown potent antiglycation activity . This suggests that these compounds may interact with their targets (possibly AGEs or their precursors) to inhibit the glycation process .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation and accumulation of AGEs. AGEs are formed through a complex series of reactions, starting with the glycation of proteins or lipids by sugars. This is followed by rearrangement reactions, oxidative modifications, and the formation of covalent cross-links . By inhibiting the formation of AGEs, this compound could potentially affect multiple biochemical pathways related to aging, diabetes, and other conditions associated with chronic hyperglycemia .
Pharmacokinetics
The stability of similar compounds under various conditions, such as acidic, alkaline, and aqueous environments, has been noted . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action would likely be a reduction in the formation and accumulation of AGEs. This could potentially lead to a decrease in the complications associated with conditions like diabetes, where the formation of AGEs is accelerated . .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH level can strongly influence the rate of certain reactions . Additionally, the presence of other compounds, such as photosensitizers, could potentially affect the compound’s action
属性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDSDQPJYNZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)




![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)